![molecular formula C11H14N2O3 B13492655 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an oxan-4-yl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2-chloro-3-nitropyridine with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form the corresponding pyridine-3-oxide. This intermediate is then reacted with 1,4-dioxane in the presence of potassium carbonate to yield the oxan-4-yl derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
化学反应分析
Types of Reactions
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, dimethyl sulfoxide (DMSO), potassium carbonate, and 1,4-dioxane. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
科学研究应用
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with distinct properties.
Uniqueness
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties that are not observed in other pyridinecarboxylic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
6-(oxan-4-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-2-10(12-7-8)13-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,12,13)(H,14,15) |
InChI 键 |
FAIWFPHQIOBPFQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1NC2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


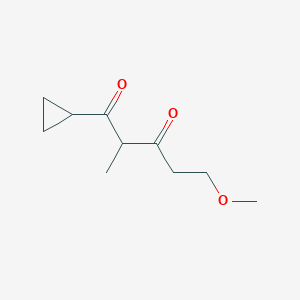
![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
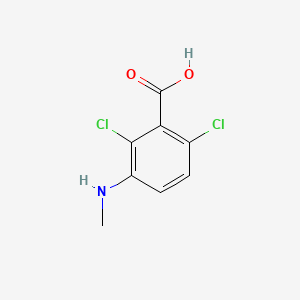
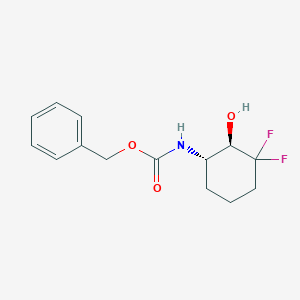
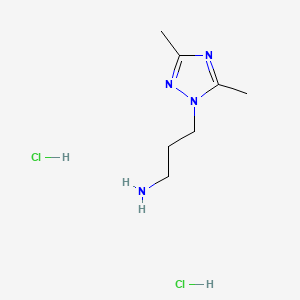
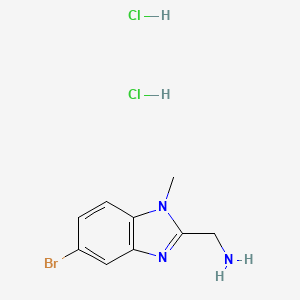
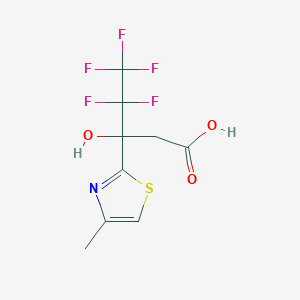
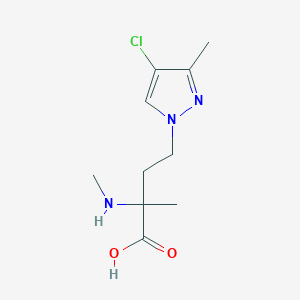

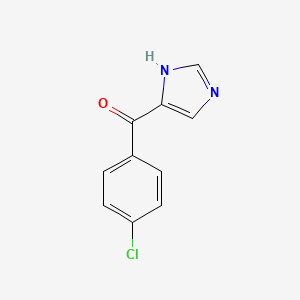

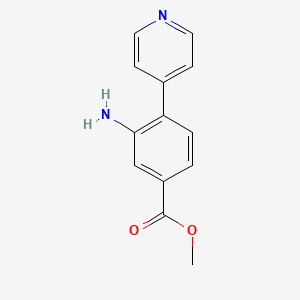
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
